1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
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Overview
Description
“1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine” is a chemical compound that belongs to the class of organic compounds known as hydrazones . Hydrazones are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group . They are known to exhibit a wide variety of biological activities including anti-microbial .
Synthesis Analysis
The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, has been accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data . The Inchi Code for a similar compound, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, is 1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 .Chemical Reactions Analysis
Hydrazones are mainly synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in suitable solvents like ethanol, ethanol-glacial acetic acid, tetrahydrofuran, butanol, methanol, glacial acetic acid, etc .Scientific Research Applications
Antibacterial Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives have been synthesized and tested for their antibacterial activity . These compounds have shown excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria). They also exhibited excellent antibacterial activity against P. aeruginosa (Gram-negative bacteria) and S. pyogenes (Gram-positive bacteria) .
Antimicrobial Activity
Hydrazone derivatives, which can be synthesized from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, are known to exhibit a wide variety of biological activities including antimicrobial .
Analgesic Properties
Imidazo[1,2-a]pyrimidines, a class of compounds that includes 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, are known for their analgesic properties .
Antipyretic Properties
Imidazo[1,2-a]pyrimidines are also known for their antipyretic properties .
Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidines have been studied for their anti-inflammatory properties .
Synthesis of Hydrazone Derivatives
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide can be used in the synthesis of hydrazone derivatives . These derivatives have been synthesized by condensation with aromatic aldehydes in ethanol at reflux .
Mechanism of Action
Target of Action
1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are known to exhibit a wide range of biological activities and are recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives are known for their antimicrobial activity
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial activity .
properties
IUPAC Name |
1-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTJERXKFBMPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine |
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